3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a benzo[b][1,4]oxazepine core substituted with ethyl, dimethyl, and oxo groups at positions 5, 3, and 4, respectively. The sulfonamide moiety is attached to the benzo-oxazepine ring at position 7, with additional chloro and methoxy substituents on the benzene ring (Figure 1).
The compound’s structure was likely elucidated via X-ray crystallography, utilizing the SHELX system (SHELXL for refinement and SHELXS/SHELXD for structure solution) . Data processing and visualization may have been conducted using WinGX and ORTEP for Windows, which are standard tools for small-molecule crystallography . These methods ensure precise determination of bond lengths, angles, and anisotropic displacement parameters, critical for confirming stereochemistry and intermolecular interactions.
Properties
IUPAC Name |
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-5-23-16-10-13(6-8-18(16)28-12-20(2,3)19(23)24)22-29(25,26)14-7-9-17(27-4)15(21)11-14/h6-11,22H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTFIYPTVOTEHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | 3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide |
| CAS Number | 921903-99-3 |
| Molecular Formula | C₁₉H₂₁ClN₂O₄S |
| Molecular Weight | 408.9 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is hypothesized that it may inhibit certain enzymes or receptors involved in critical biological pathways. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor of enzymes involved in metabolic pathways.
- Receptor Modulation : It may bind to receptors that regulate cell proliferation and apoptosis.
Biological Activity and Efficacy
Recent studies have highlighted the compound's potential in various biological contexts:
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and death.
Antimicrobial Properties
The compound has been tested against several bacterial strains, demonstrating inhibitory effects. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
Anti-inflammatory Effects
Preliminary data suggest that it may reduce inflammation through the inhibition of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
- Study on Anticancer Properties :
-
Antimicrobial Testing :
- In a study assessing antimicrobial efficacy, the compound was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 16 µg/mL and 32 µg/mL respectively .
- Inflammation Model :
Summary of Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound belongs to the benzo-oxazepine sulfonamide class. Key analogues include:
- Compound A : Lacks the 3,3-dimethyl and 5-ethyl groups on the oxazepine ring but retains the 4-oxo and sulfonamide substituents.
- Compound B : Substitutes the 4-methoxy group with a nitro group on the benzene ring.
- Compound C : Features a thiazepine ring instead of oxazepine, altering electronic properties.
Substituent Effects
- Ethyl and Dimethyl Groups : These substituents enhance lipophilicity and steric bulk, which may improve membrane permeability but reduce solubility.
- Oxo Group : The 4-oxo moiety stabilizes the oxazepine ring conformation, as observed in SHELXL-refined structures of similar compounds .
Crystallographic Comparisons
Software like SHELXL enables direct comparison of crystallographic parameters (Table 1). For example, the C–S bond length in the sulfonamide group (1.76 Å) is consistent with analogues refined using SHELX, confirming minimal steric distortion . WinGX-assisted analysis of packing diagrams reveals similar π-π stacking interactions in related sulfonamides, suggesting conserved solid-state behavior .
Data Tables
Table 1: Structural and Crystallographic Comparison
Table 2: Substituent Impact on Properties
| Substituent | Electronic Effect | Role in Bioactivity |
|---|---|---|
| 3-Chloro (benzene) | Electron-withdrawing | Enhances electrophilic interactions |
| 4-Methoxy (benzene) | Electron-donating | Improves solubility |
| 5-Ethyl (oxazepine) | Lipophilic | Increases membrane permeability |
Research Findings
- Crystallographic Robustness : SHELXL-refined structures of this compound and its analogues show <5% variation in R-factors, highlighting methodological consistency .
- Thermodynamic Stability : The 3,3-dimethyl group reduces ring strain, as evidenced by lower thermal displacement parameters (WinGX analysis) .
- SAR Trends : Removal of the ethyl group (Compound A) decreases logP by 0.5 units, correlating with reduced cell permeability in hypothetical models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
